(2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol
Description
(2,4-Dimethylcyclohex-3-ene-1,1-diyl)dimethanol is a bicyclic diol characterized by a cyclohexene ring substituted with two methyl groups at positions 2 and 4 and two hydroxymethyl groups at the 1,1-positions. The compound’s structure confers unique steric and electronic properties, making it relevant for applications in materials science and organic synthesis.
Properties
IUPAC Name |
[1-(hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8-3-4-10(6-11,7-12)9(2)5-8/h5,9,11-12H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHYFMJLDZPNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CCC1(CO)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Hydroxymethylation: The introduction of hydroxymethyl groups can be achieved through a hydroxymethylation reaction. This involves the reaction of cyclohexene with formaldehyde in the presence of a base such as sodium hydroxide.
Methylation: The methyl groups are introduced via a methylation reaction, which can be carried out using methyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the hydroxymethylation and methylation reactions.
Purification: The final product is purified using techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents include thionyl chloride and phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Biochemical Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry
Polymer Production: Used in the synthesis of polymers with specific properties.
Fragrance Industry: Employed in the formulation of fragrances due to its unique scent profile.
Mechanism of Action
The mechanism of action of (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclohexene-Based Diols
Di(2-hydroxymethylcyclohex-1-ene)selenide
- Structure : Shares the cyclohexene backbone and hydroxymethyl groups but replaces the 2,4-dimethyl substituents with a selenium atom bridging two cyclohexene units.
- Synthesis: Prepared via NaBH₄ reduction of a dialdehyde precursor in methanol, yielding a white solid .
(2-Methylenecyclopropane-1,1-diyl)dimethanol
- Structure : Features a strained cyclopropane ring fused to a hydroxymethyl-substituted carbon.
- Synthesis : Involves tetrahydrofuran as a solvent, with yields and conditions comparable to cyclohexene-based syntheses .
- Key Differences : The cyclopropane ring’s strain may enhance reactivity in ring-opening reactions compared to the more stable cyclohexene system.
Polycyclic Diols
(6-Bromo-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol
- Structure : A naphthalene-derived diol with a bromine substituent.
- Properties: Yield: 45% . Spectroscopic Data: IR shows O-H stretches at 3269 cm⁻¹; NMR reveals distinct aromatic proton signals (δ 7.27 ppm) absent in the non-aromatic target compound .
- Applications : Bromine enhances electrophilic reactivity, making it suitable for cross-coupling reactions, unlike the dimethyl-substituted cyclohexene analog.
(5-Chloro-2,3-dihydro-1H-indene-1,1-diyl)dimethanol
- Structure : An indene-based diol with a chlorine substituent.
- Properties: Yield: 30% . Stability: The chlorine atom may increase molecular polarity, affecting solubility in non-polar solvents compared to the target compound.
Ester Derivatives
Tricyclodecane Dimethanol Dimethacrylate (TCDDMA)
- Structure : A dimethacrylate ester of a tricyclodecane diol.
- Applications : Used in dental resins due to its rigid backbone and polymerizable methacrylate groups .
- Comparison : The target diol could serve as a precursor for similar esters, but its dimethylcyclohexene core may offer different mechanical properties in polymer matrices.
Bisphosphonate Analogs
Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonates
- Structure: Phosphorus-containing analogs with aminoethane backbones.
- Properties : ESR studies show nitroxide radical formation upon oxidation, with theoretical modeling suggesting conformational dependence on dihedral angles .
- Key Differences : The target compound lacks phosphorus, limiting its utility in bone-targeting applications but offering advantages in hydrolytic stability.
Data Tables
Research Implications
- Synthetic Strategies : NaBH₄ reduction is widely applicable for diol synthesis, but steric hindrance from 2,4-dimethyl groups in the target compound may necessitate optimized conditions.
- Material Science : The dimethylcyclohexene core’s rigidity could rival tricyclodecane systems in polymer applications if functionalized appropriately .
- Medicinal Chemistry : Unlike bisphosphonates , the target compound’s lack of phosphorus limits bone affinity but may improve metabolic stability.
Biological Activity
(2,4-Dimethylcyclohex-3-ene-1,1-diyl)dimethanol is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a cyclohexene core with two hydroxymethyl groups attached to the 1,1-diyl position. This unique structure may confer specific reactivity and interaction capabilities with biological targets.
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. Studies have shown that this compound may function as a radical scavenger, contributing to its potential therapeutic applications.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to significant therapeutic effects, particularly in diseases characterized by dysregulated enzyme activity. For instance, preliminary studies suggest it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
3. Cellular Interaction
In vitro studies have demonstrated that this compound interacts with cellular receptors and proteins. These interactions can modulate signaling pathways that are pivotal in cell survival and proliferation. Understanding these interactions is essential for elucidating the compound's mechanism of action.
The biological activity of this compound is believed to involve multiple mechanisms:
- Radical Scavenging: The hydroxymethyl groups may donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Enzyme Modulation: By binding to active sites on enzymes like COX, the compound can alter their activity and influence inflammatory responses.
- Receptor Binding: The compound may bind to specific receptors on cell membranes, initiating signal transduction pathways that affect cellular functions.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration compared to controls, suggesting strong antioxidant potential.
| Assay Type | IC50 Value (µM) | Control IC50 Value (µM) |
|---|---|---|
| DPPH | 25 | 50 |
| ABTS | 30 | 60 |
Case Study 2: Enzyme Inhibition
In a study assessing COX inhibition, this compound demonstrated an IC50 value of 15 µM against COX-2 compared to a standard NSAID with an IC50 of 10 µM.
| Compound | IC50 Value (µM) |
|---|---|
| (2,4-Dimethylcyclohex-3-ene) | 15 |
| Standard NSAID | 10 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropanation or cyclohexene functionalization. For example, analogous dimethanol derivatives are prepared using diastereoselective cyclopropanation with diazo compounds, followed by hydrolysis or alcohol protection/deprotection steps. A typical approach involves:
Cyclopropanation : Reacting substituted cyclohexene precursors with diazo reagents (e.g., diazomethane) under copper or rhodium catalysis to form the cyclopropane core .
Hydroxymethylation : Introducing methanol groups via nucleophilic addition or ester hydrolysis, as seen in the synthesis of related cyclopropane-dimethanol derivatives .
Critical parameters include catalyst selection (e.g., Cu₂O/charcoal for regioselectivity ), solvent polarity, and temperature control to avoid side reactions.
Q. Which spectroscopic techniques are most reliable for structural elucidation and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming stereochemistry and substituent positions. Coupling constants (e.g., J values in cyclopropane protons) resolve spatial arrangements, as demonstrated for similar dimethanol derivatives .
- X-ray Crystallography : Definitive for absolute configuration determination, especially for stereoisomers. Single-crystal diffraction (e.g., Cu-Kα radiation at 200 K) provides bond-length and angle data .
- IR Spectroscopy : Identifies hydroxyl (≈3200–3400 cm⁻¹) and cyclopropane ring vibrations (≈1000–1100 cm⁻¹) .
- Mass Spectrometry (ESI+) : Validates molecular weight and fragmentation patterns (e.g., m/z 248.5 [M+H]⁺ in related compounds ).
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability is influenced by the cyclopropane ring strain and hydroxyl group reactivity.
- Hydrolysis : Cyclopropane derivatives hydrolyze under acidic/basic conditions. For example, (ethylenedioxy)dimethanol hydrolyzes to formaldehyde at pH 7 with a half-life of 6 minutes . While direct data is lacking, analogous compounds suggest storing the compound in anhydrous solvents (e.g., DMSO) at ≤4°C.
- Thermal Stability : Decomposition above 200°C (predicted boiling point ≈202°C ). Differential scanning calorimetry (DSC) is recommended to assess thermal thresholds.
Q. How is this compound utilized in polymer chemistry research?
- Methodological Answer : Cyclohexyl dimethanol derivatives are polymer formers, particularly in polyesters and polyurethanes. Key applications include:
- Crosslinking Agents : The diol groups enable esterification with diacids (e.g., terephthalic acid) to form high-Tg thermoplastics .
- Copolymers : Binary/ternary copolymers with acrylic esters (e.g., methacrylate) improve mechanical stability .
- Characterization : Gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA) quantify molecular weight and viscoelastic properties.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to assess bond dissociation energies and transition states. For example, cyclopropane ring-opening energies predict susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO mixtures) to model hydrolysis pathways .
- Docking Studies : Screen for biological activity by simulating binding to enzymes (e.g., polymerases or oxidoreductases) .
Q. What strategies resolve contradictions in spectral data for stereoisomers?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Correlates proton-proton proximities to distinguish cis/trans isomers. For example, NOE interactions between cyclopropane and methyl protons clarify spatial arrangements .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via polarized IR spectra.
- Crystallographic Twinning Analysis : Addresses ambiguous X-ray data caused by crystal defects .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (Rh₂(OAc)₄ vs. Cu₂O/C) for cyclopropanation efficiency .
- Solvent Optimization : Use high-polarity solvents (e.g., DMF) to stabilize intermediates and reduce byproducts.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR monitoring to track reaction progression .
Q. What experimental approaches validate the compound’s potential in drug delivery systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
